2,2-Difluoro-2-nitro-1-phenylethan-1-one

Organocatalysis Isatin insertion Oxindole synthesis

Obtaining a reliable source of geminal α,α-difluoro-α-nitro ketones often delays advanced medicinal chemistry programs. This compound is the optimal aryl difluoronitromethyl ketone for constructing 3-(difluoronitromethyl)-2-oxoindolin-3-yl benzoate libraries. - Enables a DBU-catalyzed cleavage-nitroaldol-acyl transfer cascade with 100% atom economy, delivering insertion products in 98-99% isolated yield. - The exclusive gateway to (Z)-fluorooximes; Lindlar-catalyzed hydrogenation affords the bioisostere in 95% yield with complete diastereoselectivity. - Validated CCR5 antagonist (IC₅₀ 10.1 μM) and superior mechanistic probe via diagnostic ¹⁹F NMR shift (δ -87.3 ppm).

Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
CAS No. 33128-13-1
Cat. No. B12853475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-nitro-1-phenylethan-1-one
CAS33128-13-1
Molecular FormulaC8H5F2NO3
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C([N+](=O)[O-])(F)F
InChIInChI=1S/C8H5F2NO3/c9-8(10,11(13)14)7(12)6-4-2-1-3-5-6/h1-5H
InChIKeyXKYKMZZFTXIGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Identifiers


2,2-Difluoro-2-nitro-1-phenylethan-1-one (CAS 33128-13-1), also referred to as difluoronitroacetophenone, is a geminal α,α-difluoro-α-nitro ketone with molecular formula C₈H₅F₂NO₃ and molecular weight 201.13 g/mol . The compound belongs to the aryl difluoronitromethyl ketone family and is characterized by the CF₂NO₂ group directly bonded to the carbonyl carbon of an acetophenone scaffold, with the 19F NMR chemical shift of the intact ketone appearing at approximately −87.3 ppm in CDCl₃ [1]. This substitution pattern creates a uniquely activated ketone that serves as a precursor to difluoronitronate nucleophiles under mild organocatalytic conditions, distinguishing it from both non-fluorinated nitroacetophenones and dichloronitromethyl analogs [1][2].

Organocatalytic isatin insertion via DBU-mediated difluoronitronate generation
Atom-economical oxindole synthesis with stoichiometric nitroalkane use
19F NMR-active mechanistic probe for C–C bond cleavage studies

Why Generic Substitution Fails


Substitution with the non-fluorinated parent compound, 2-nitro-1-phenylethan-1-one (ω-nitroacetophenone, CAS 614-21-1), fails in the critical organocatalytic isatin insertion reaction because the CH₂NO₂ group cannot undergo the requisite DBU-mediated C–C bond cleavage to generate a difluoronitronate nucleophile [1]. The gem-difluoro motif is mechanistically essential: DBU addition to the difluoronitroacetophenone carbonyl triggers cleavage of the C–C bond between the carbonyl and the CF₂NO₂ group, releasing a difluoronitromethanide anion that subsequently adds to isatin electrophiles. This cleavage–nitroaldol–acyl transfer cascade proceeds with 100% atom economy, whereas conventional nitroaldol reactions of non-halogenated nitroalkanes typically require 5–10 equivalents of the nitroalkane component [1]. Similarly, the dichloronitromethyl analog (phenyl dichloronitromethyl ketone) exhibits divergent reactivity and leaves different halide substituents on the product scaffold, meaning the Cl and F variants are not interchangeable in downstream transformations such as the selective catalytic hydrogenation to fluorooximes [1][2].

Non-fluorinated parent (ω-nitroacetophenone)
Reported inability to undergo DBU-mediated C–C cleavage; cannot generate difluoronitronate nucleophile required for isatin insertion.
Dichloronitromethyl analog
Yields chlorinated oxime products; halogen identity may alter reactivity and downstream properties, limiting direct substitution in fluorooxime synthesis.

Quantitative Differentiation Evidence


DBU-Catalyzed Isatin Insertion Yields

In the DBU-catalyzed insertion of isatins, 2,2-difluoro-2-nitro-1-phenylethan-1-one (compound 1 in Ding et al.) yields the corresponding 3-(difluoronitromethyl)-2-oxoindolin-3-yl benzoate products in near-quantitative isolated yields: 99% with N-benzyl isatin, 98% with N-methyl isatin, and 98% with N-phenyl isatin, using only 20 mol% DBU at room temperature over 24 hours [1]. In stark contrast, the non-fluorinated analog ω-nitroacetophenone (CAS 614-21-1) is incapable of participating in this transformation because it cannot undergo the critical C–C bond cleavage step that generates the difluoronitronate nucleophile. When DBU is added to difluoronitroacetophenone in CDCl₃, a reversible DBU–ketone adduct forms within 5 minutes—evidenced by two diastereotopic 19F NMR signals at −88.0 and −92.1 ppm—which is the essential intermediate for the subsequent insertion cascade [1].

Isatin Insertion Yield
Head-to-head
Target
99% (N-benzyl isatin), 98% (N-methyl), 98% (N-phenyl)
ω-Nitroacetophenone
Reaction not feasible – no C–C cleavage/nitronate formation
Mechanistically irreplaceable CF₂NO₂ motif for oxindole construction
20 mol% DBU, CHCl₃, rt, 24 h; traditional Henry requires 5–10× excess nitroalkane
Organocatalysis Isatin insertion Oxindole synthesis

Atom Economy vs. Conventional Nitroaldol Reactions

The DBU-catalyzed isatin insertion into 2,2-difluoro-2-nitro-1-phenylethan-1-one proceeds with 100% atom economy—all atoms of the starting materials are incorporated into the final product with no stoichiometric byproducts [1]. This stands in direct contrast to conventional nitroaldol (Henry) reactions of non-halogenated nitroalkanes, where it is common practice to use 5–10 equivalents of the nitroalkane to achieve satisfactory yields, resulting in substantial waste and purification burden [1]. The in situ generation of the difluoronitronate from the ketone precursor enables stoichiometric use: only 1.2 equivalents of 2,2-difluoro-2-nitro-1-phenylethan-1-one are employed relative to the isatin electrophile [1]. Additionally, the protocol eliminates the need for volatile, difficult-to-handle difluoronitromethane (CHF₂NO₂) as a reagent, since the difluoronitronate is generated directly from the solid or liquid ketone building block [1].

Atom Economy
Class-level
Target
100% atom economy, 1.2 equiv used
Conventional nitroaldol
5–10 equiv nitroalkane typical; variable waste
Supports efficient scale-up with reduced reagent excess
In situ nitronate avoids volatile CHF₂NO₂ handling
Atom economy Green chemistry Process efficiency

Selective Hydrogenation to Fluorooximes

The difluoronitromethyl-substituted oxindole obtained from 2,2-difluoro-2-nitro-1-phenylethan-1-one undergoes selective catalytic hydrogenation (Lindlar catalyst, H₂ at 10 bar, AcOH, Boc₂O, room temperature) to afford the (Z)-fluorooxime product 30 in 95% isolated yield with excellent diastereoselectivity; the (Z)-configuration was confirmed by single-crystal X-ray analysis [1]. This transformation exploits the unique reactivity of the CF₂NO₂ motif: hydrogenation generates an N-hydroxy difluoromethylamine intermediate that spontaneously eliminates HF to form the N-hydroxyimidoyl fluoride [1]. In contrast, attempted reduction with trichlorosilane led to defluorination and isolation of the corresponding nitrile 29 in only 38% yield, highlighting that the choice of reduction method critically determines whether the fluorine substituent is retained or lost [1]. The non-fluorinated ω-nitroacetophenone cannot yield a fluorooxime product, and the dichloronitromethyl analog would produce a chloro-substituted oxime with fundamentally different chemical and biological properties [1][2]. Additional fluorooximes (31–33) were obtained from other insertion products in 77–90% yield, demonstrating generality [1].

Fluorooxime Yield
Head-to-head
Target (Lindlar H₂)
95% (Z)-fluorooxime 30
Trichlorosilane reduction
38% defluorinated nitrile 29
Exclusive synthetic entry to (Z)-fluorooxime class
Lindlar catalyst, H₂ 10 bar, AcOH/Boc₂O; X-ray confirmed diastereoselectivity
Fluorooxime synthesis Chemoselective reduction N-Hydroxyimidoyl fluoride

CCR5 Receptor Antagonist Activity

2,2-Difluoro-2-nitro-1-phenylethan-1-one has been evaluated as a CCR5 receptor antagonist, exhibiting an IC₅₀ of 1.01 × 10⁴ nM (10.1 μM) in a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells expressing CCR5 [1]. Preliminary pharmacological screening also indicates this compound can serve as a CCR5 antagonist scaffold for conditions including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. While the potency in the primary CCR5 assay is modest (micromolar range), this establishes a tractable structure–activity relationship entry point. The CF₂NO₂ group is expected to alter both the electronic properties and metabolic stability of the scaffold relative to non-fluorinated nitroacetophenone analogs, though direct comparative CCR5 data for the CH₂NO₂ parent compound are not available in the public domain.

CCR5 Antagonist IC₅₀
Context-dependent
10.1 μM
Reported CCR5 binding context; modest potency
Human MOLT4 cells, CCL5-induced calcium flux; comparator data unavailable
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Optimal Application Scenarios


Synthesis of Oxindole Libraries

2,2-Difluoro-2-nitro-1-phenylethan-1-one is the optimal aryl difluoronitromethyl ketone for constructing 3-(difluoronitromethyl)-2-oxoindolin-3-yl benzoate libraries. Under DBU catalysis (20 mol%, CHCl₃, room temperature), it reacts with N-benzyl, N-methyl, and N-phenyl isatins to afford insertion products in 98–99% isolated yield [1]. The phenyl substituent provides a balance of crystallinity (products are typically white solids with melting points of 109–167 °C) and solubility that facilitates purification by flash chromatography. The 1-naphthyl analog (α-difluoronitroacetonaphthone) is available as an alternative when altered photophysical or steric properties are desired, but the phenyl variant offers superior atom economy in terms of molecular weight efficiency [1].

Preparation of Fluorooximes

The exclusive pathway to (Z)-fluorooximes proceeds through 2,2-difluoro-2-nitro-1-phenylethan-1-one. Following isatin insertion, Lindlar-catalyzed hydrogenation (H₂, 10 bar, AcOH/Boc₂O) delivers the fluorooxime in 95% yield with complete (Z)-diastereoselectivity [1]. The N-hydroxyimidoyl fluoride products represent an unprecedented compound class with potential as bioisosteres of amides or hydroxamic acids. Procurement of 2,2-difluoro-2-nitro-1-phenyl-ethan-1-one is the sole synthetic gateway to these fluorinated oximes; the dichloronitromethyl analog yields chlorinated oximes with different hydrogen-bonding capacity and metabolic stability, and the non-fluorinated parent cannot access this chemotype at all [1][2].

Mechanistic Probe for C–C Bond Cleavage

The compound's 19F NMR signature (δ −87.3 ppm for the intact ketone; δ −88.0 and −92.1 ppm for the DBU adduct) provides a direct, non-invasive spectroscopic handle for monitoring the C–C bond cleavage–nitroaldol–acyl transfer mechanism [1]. The reversibility of DBU adduct formation (equilibrium ratio of 1.2:1 established within 5 minutes in CDCl₃) can be quantitatively tracked, and trapping experiments with ethanol confirm intermediate reactivity [1]. This makes 2,2-difluoro-2-nitro-1-phenylethan-1-one a superior mechanistic probe compared to dichloronitromethyl or non-halogenated analogs, where NMR monitoring is less informative or unavailable.

Hit-to-Lead Optimization of CCR5 Antagonists

With a confirmed CCR5 antagonist IC₅₀ of 10.1 μM in a functional MOLT4 cell-based calcium mobilization assay, 2,2-difluoro-2-nitro-1-phenylethan-1-one provides a validated starting point for medicinal chemistry programs targeting HIV entry inhibition and CCR5-mediated inflammatory diseases [1]. The CF₂NO₂ group at the α-position may enhance metabolic stability relative to non-fluorinated congeners—a class-level inference based on the well-established effect of fluorine substitution on oxidative metabolism of ketone-containing drug candidates [2]. Procurement of this specific compound, rather than cheaper non-fluorinated nitroacetophenones, is justified for any CCR5 program requiring the fluorinated pharmacophore.

Application
Selection Property
Validation Focus
Organocatalytic oxindole library synthesis
Difluoronitronate precursor reactivity
Isatin substrate scope and yield consistency
Fluorooxime synthesis
Exclusive fluorine-retaining reduction pathway
Chemoselective hydrogenation diastereoselectivity
Mechanistic NMR monitoring
Distinct 19F NMR chemical shift signature
DBU adduct equilibrium and reversibility tracking
CCR5 antagonist research
Reported CCR5 binding activity
Medicinal chemistry SAR starting point
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